molecular formula C10H10N2S B12979332 5-((phenylthio)methyl)-1H-imidazole

5-((phenylthio)methyl)-1H-imidazole

Cat. No.: B12979332
M. Wt: 190.27 g/mol
InChI Key: DKKFQMGXDSJUQO-UHFFFAOYSA-N
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Description

5-((Phenylthio)methyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a phenylthio group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((phenylthio)methyl)-1H-imidazole typically involves the reaction of imidazole with a phenylthioalkylating agent. One common method includes the use of phenylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and more efficient purification techniques, such as crystallization or chromatography, may also be employed.

Chemical Reactions Analysis

Types of Reactions

5-((Phenylthio)methyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylthio group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-thiolated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-((phenylthio)methyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to the presence of the imidazole ring, which is a common motif in biological systems.

Medicine

Medicinally, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. The phenylthio group can enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, where the imidazole ring imparts desirable properties like thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 5-((phenylthio)methyl)-1H-imidazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, affecting metalloprotein function. The phenylthio group can participate in hydrophobic interactions and electron transfer processes, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-((Methylthio)methyl)-1H-imidazole: Similar structure but with a methylthio group instead of a phenylthio group.

    5-((Phenylthio)ethyl)-1H-imidazole: Similar structure but with an ethyl linker instead of a methylene linker.

    5-((Phenylsulfonyl)methyl)-1H-imidazole: Similar structure but with a sulfonyl group instead of a thio group.

Uniqueness

5-((Phenylthio)methyl)-1H-imidazole is unique due to the presence of the phenylthio group, which can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

5-(phenylsulfanylmethyl)-1H-imidazole

InChI

InChI=1S/C10H10N2S/c1-2-4-10(5-3-1)13-7-9-6-11-8-12-9/h1-6,8H,7H2,(H,11,12)

InChI Key

DKKFQMGXDSJUQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CN=CN2

Origin of Product

United States

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